REACTION_CXSMILES
|
[CH:1]1([N:4]([CH:16]2[CH2:19][O:18][CH2:17]2)[CH:5]2[CH2:10][CH2:9][CH:8]([C:11](OCC)=[O:12])[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[CH:1]1([N:4]([CH:16]2[CH2:19][O:18][CH2:17]2)[CH:5]2[CH2:6][CH2:7][CH:8]([CH2:11][OH:12])[CH2:9][CH2:10]2)[CH2:2][CH2:3]1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1CCC(CC1)C(=O)OCC)C1COC1
|
Name
|
|
Quantity
|
0.681 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C1CCC(CC1)CO)C1COC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |